molecular formula C9H9F4N B1398078 {[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 1093079-61-8

{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No. B1398078
CAS RN: 1093079-61-8
M. Wt: 207.17 g/mol
InChI Key: FRIGHBIWIBBVHU-UHFFFAOYSA-N
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Description

“{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a common motif in biologically active compounds and pharmaceuticals . The compound also contains a phenyl group and an amine group .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including the formation of intermediates. For example, a Pd-catalyzed coupling reaction can be used to form an intermediate, which is then hydrolyzed to give the final product . Another method involves the use of ammonia at 65 °C to give a pyridin-4(1H)-one intermediate, which is subsequently treated with POBr3 to generate a bromide intermediate .


Molecular Structure Analysis

The molecular structure of “{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine” is complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine” can be diverse, depending on the specific conditions and reagents used. For instance, the compound can undergo nucleophilic substitution reactions, where a nucleophile attacks a positively charged halogen, making the nucleophilic substitution by a fluoride possible .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine” would depend on its specific molecular structure. The presence of the trifluoromethyl group (-CF3) can significantly affect the compound’s properties, including its polarity, acidity, and reactivity .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group is a common feature in many pharmaceutical compounds due to its ability to enhance biological activity and metabolic stability. Compounds like {[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine are often used in the synthesis of drugs that target a variety of conditions. For instance, similar structures are found in drugs like fluoxetine , which is a selective serotonin reuptake inhibitor used to treat depression, panic disorder, and obsessive-compulsive disorder .

Agrochemical Synthesis

In the agrochemical industry, the trifluoromethyl group contributes to the development of pesticides and herbicides. The unique physicochemical properties of the fluorine atom combined with the structural motif of the compound can lead to the creation of novel agrochemicals that protect crops from pests and diseases .

Safety And Hazards

Safety and hazards associated with “{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine” would depend on its specific properties and usage. General safety measures for handling such compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for “{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine” could involve its use in the synthesis of new pharmaceuticals or agrochemicals. The unique properties of the trifluoromethyl group make it a valuable structural motif in the design of new active compounds .

properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethyl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-14-5-6-2-3-7(8(10)4-6)9(11,12)13/h2-4,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIGHBIWIBBVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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